3-(Trifluoroacetylamino)-9-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further bonded to a carbazole ring system The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole typically involves the trifluoroacetylation of an amino group on a carbazole derivative. One common method is to start with 9-methyl-9H-carbazole and introduce the trifluoroacetyl group using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to avoid decomposition of the sensitive trifluoroacetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole ring can be oxidized to form quinone derivatives.
Reduction: The trifluoroacetyl group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinone derivatives, while reduction can produce 3-amino-9-methyl-9H-carbazole .
Scientific Research Applications
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoroacetylamino)-9-ethyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-phenyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-methyl-9H-indole
Uniqueness
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the trifluoroacetyl group provides distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
CAS No. |
318-11-6 |
---|---|
Molecular Formula |
C15H11F3N2O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(9-methylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C15H11F3N2O/c1-20-12-5-3-2-4-10(12)11-8-9(6-7-13(11)20)19-14(21)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI Key |
IRNPBXOHJDFBQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.